1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one
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Overview
Description
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both isoquinoline and quinoline moieties, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline-based compounds.
Scientific Research Applications
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
Uniqueness
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one is unique due to its dual isoquinoline and quinoline moieties, which confer distinct chemical and biological properties. This duality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-12-20(25)24(22-18(15)8-5-9-19(22)27-2)14-21(26)23-11-10-16-6-3-4-7-17(16)13-23/h3-9,12H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXXCYFMMSNTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC=C2OC)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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